molecular formula C10H12O2 B1215510 2-tert-Butyl-1,4-benzoquinone CAS No. 3602-55-9

2-tert-Butyl-1,4-benzoquinone

Cat. No.: B1215510
CAS No.: 3602-55-9
M. Wt: 164.20 g/mol
InChI Key: NCCTVAJNFXYWTM-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,4-benzoquinone: is an organic compound with the molecular formula C10H12O2 . It is a derivative of 1,4-benzoquinone, where a tert-butyl group is attached to the second carbon of the quinone ring. This compound is known for its cytotoxic properties and is a major metabolite of the food additive butylated hydroxyanisole .

Mechanism of Action

Target of Action

2-tert-Butyl-1,4-benzoquinone (TBQ) is a major metabolite of the food additive, butylated hydroxyanisole (BHA) . It has been reported to be strongly cytotoxic in human monocytic leukemia U937 cells . TBQ is an oxidation product of 2-tert-butylhydroquinone (TBHQ) . It has been found to interact with lysozyme .

Mode of Action

Studies confirm that TBQ induces apoptosis and cell proliferation inhibition in chronic myelogenous leukemia (CML) cells . It has been found to interact with lysozyme . The binding interactions of TBQ with lysozyme have been examined and found to be intermediate between BHA and TBHQ .

Biochemical Pathways

TBQ is an oxidation product of 2-tert-butylhydroquinone (TBHQ) . It has been reported to be synthesized by the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aq. 30% H2O2 . TBQ is one of the main neoformed compounds from TBHQ decomposition in PLA-TBHQ film (Poly lactic acid) .

Pharmacokinetics

It is known that tbq is an oxidation product of 2-tert-butylhydroquinone (tbhq) , suggesting that it may be formed in the body following exposure to TBHQ.

Result of Action

TBQ has been reported to be strongly cytotoxic in human monocytic leukemia U937 cells . Studies confirm that TBQ induces apoptosis and cell proliferation inhibition in chronic myelogenous leukemia (CML) cells .

Action Environment

It is known that tbq is a major metabolite of the food additive, butylated hydroxyanisole (bha) , suggesting that it may be present in the body following exposure to BHA-containing foods

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and has been shown to interact with lysozyme, exhibiting binding interactions that are intermediate between BHA and TBHQ . This compound is also known to induce apoptosis and inhibit cell proliferation in chronic myelogenous leukemia (CML) cells . Additionally, this compound acts as a quorum sensing inhibitor (QSI) against Chromobacterium violaceum, reducing the expression of genes related to quorum sensing and inhibiting biofilm formation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In human monocytic leukemia U937 cells, it has been reported to be strongly cytotoxic . This compound induces apoptosis and inhibits cell proliferation in CML cells . Furthermore, it has been shown to inhibit biofilm formation and virulence factors in Chromobacterium violaceum when combined with zinc oxide nanoparticles . The combination of this compound and zinc oxide nanoparticles significantly improves the efficiency of inhibiting quorum sensing-related virulence factors and biofilm formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis and inhibits cell proliferation in CML cells by interacting with lysozyme . The compound’s binding interactions with lysozyme are intermediate between BHA and TBHQ . Additionally, this compound acts as a potent quorum sensing inhibitor by binding to CviR and downregulating genes related to the CviI/CviR system in Chromobacterium violaceum . This interruption of the quorum sensing system leads to reduced virulence factors and biofilm formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable under certain conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Studies have shown that this compound induces apoptosis and inhibits cell proliferation in CML cells over time . Additionally, its combination with zinc oxide nanoparticles has been shown to improve the survival rate of Caenorhabditis elegans nematodes by 46.7% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to induce apoptosis and inhibit cell proliferation in CML cells For example, at very high doses, it has been reported to produce precursors to stomach tumors and cause DNA damage in lab animals . Therefore, careful consideration of dosage is crucial in studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and a major metabolite of butylated hydroxyanisole (BHA) . The compound’s interactions with enzymes and cofactors play a significant role in its metabolic pathways. For instance, it has been shown to induce phase II detoxification enzymes, which accelerate the detoxification of electrophiles and reactive oxygen species (ROS), thereby protecting cells from mutagenesis and neoplasia .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported and distributed within cells, where it exerts its cytotoxic effects . Additionally, its combination with zinc oxide nanoparticles has been shown to enhance its transport and distribution, leading to improved inhibition of quorum sensing-related virulence factors and biofilm formation in Chromobacterium violaceum .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize within specific compartments or organelles, where it interacts with various biomolecules . For example, its binding interactions with lysozyme are intermediate between BHA and TBHQ, suggesting that its subcellular localization influences its binding affinity . Additionally, the compound’s ability to induce apoptosis and inhibit cell proliferation in CML cells is likely influenced by its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butylphenol using titanium superoxide as a catalyst and aqueous 30% hydrogen peroxide as the oxidizing agent . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure efficient oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Tert-butyl-1,4-benzoquinone is an oxidation product itself, but it can further undergo oxidation reactions under specific conditions.

    Reduction: This compound can be reduced to 2-tert-butylhydroquinone using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions where the quinone ring undergoes nucleophilic attack, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, titanium superoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Further oxidized quinone derivatives.

    Reduction: 2-Tert-butylhydroquinone.

    Substitution: Substituted quinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Tert-butyl-1,4-benzoquinone is used as an intermediate in the synthesis of complex organic molecules, including azatrioxa circulenes . Its reactivity makes it a valuable compound in organic synthesis.

Biology and Medicine: This compound has been studied for its cytotoxic effects on various cancer cell lines, including human monocytic leukemia U937 cells . It induces apoptosis and inhibits cell proliferation, making it a potential candidate for cancer research.

Industry: In the food industry, this compound is a metabolite of butylated hydroxyanisole, a common food additive. It is also involved in the degradation of poly lactic acid films containing butylated hydroxyanisole .

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-1,4-benzoquinone
  • 3,5-Di-tert-butyl-o-benzoquinone
  • Tetrachloro-1,4-benzoquinone
  • Methyl-p-benzoquinone
  • 2,5-Dimethyl-1,4-benzoquinone
  • 2,6-Dimethoxy-1,4-benzoquinone

Comparison: 2-Tert-butyl-1,4-benzoquinone is unique due to its specific tert-butyl substitution, which influences its reactivity and biological activity. Compared to other benzoquinone derivatives, it has a distinct cytotoxic profile and is particularly effective in inducing apoptosis in cancer cells . Its ability to inhibit quorum sensing and biofilm formation also sets it apart from other similar compounds .

Properties

IUPAC Name

2-tert-butylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCTVAJNFXYWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189593
Record name 2-tert-Butyl-4-quinone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3602-55-9
Record name tert-Butyl-1,4-benzoquinone
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Record name 2-tert-Butyl-4-quinone
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Record name 2-tert-Butyl-1,4-benzoquinone
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Record name 2-tert-Butyl-4-quinone
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Record name 2-tert-butyl-p-benzoquinone
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Record name 2-TERT-BUTYL-1,4-BENZOQUINONE
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Synthesis routes and methods I

Procedure details

30 g. of tert-butylhydroquinone (Eastman-Kodak) were dissolved in 200 ml. of anhydrous ether and 30 g. of anhydrous sodium sulfate were added. To this mixture was added 60 g. of silver oxide in small increments. An exothermic reaction ensued. After shaking for 20 minutes, the reaction mixture was filtered and the filtrate evaporated under the hood. Yellow crystals of tert-butyl-p-benzoquinone were obtained melting at 55°-60° C.
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Synthesis routes and methods II

Procedure details

16.6 g (0.10 mol) of 2-tert-butylhydroquinone was placed in a 200 cc 3-neck flask. After adding 17.4 g (0.20 mol) of powdery manganese dioxide, 100 cc of toluene was added thereto, and the mixture was heated with stirring. The temperature was maintained at 70° C. for 3 hours. After cooling to room temperature, the manganese dioxide was removed by filtration by means of suction using Celite as a filter aid. Then the manganese dioxide was washed with 50 cc of toluene, and the toluene was evaporated to dryness, by which 2-tert-butyl-1,4-benzoquinone was obtained. The yield was 80% and the melting point was 48°-50° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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